2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
Overview
Description
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxine ring, a sulfonamide group, and a furan moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the furan moiety to the benzamide backbone under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The benzodioxine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the sulfonamide group produces amines .
Scientific Research Applications
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, while the benzodioxine and furan moieties contribute to its binding affinity and selectivity. These interactions can lead to the modulation of biological processes, such as cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BENZOIC ACID: Shares the benzodioxine and sulfonamide groups but differs in the overall structure and applications.
4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)BUTANOIC ACID: Similar in structure but with a different functional group arrangement.
Uniqueness
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to its combination of the benzodioxine, sulfonamide, and furan moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N-(furan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-20(21-13-14-4-3-9-26-14)16-5-1-2-6-17(16)22-29(24,25)15-7-8-18-19(12-15)28-11-10-27-18/h1-9,12,22H,10-11,13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUZMVVQXFFYKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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